3-{5-[4-(thiophen-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one
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Overview
Description
3-{5-[4-(thiophen-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of the thiophene, oxadiazole, and chromenone moieties contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[4-(thiophen-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling reactions: The thiophene and oxadiazole intermediates are then coupled with a chromenone derivative through various coupling reactions, such as Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalable synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{5-[4-(thiophen-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-{5-[4-(thiophen-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one has a wide range of applications in scientific research:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit various enzymes involved in cell division.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Electronics: Its strong electron-donating and accepting properties make it suitable for use in organic photovoltaics and field-effect transistors.
Mechanism of Action
The mechanism of action of 3-{5-[4-(thiophen-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and have applications in medicinal chemistry and materials science.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 1,3,4-oxadiazole-2-thiol, share similar chemical reactivity and biological activity.
Uniqueness
3-{5-[4-(thiophen-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one is unique due to its combination of thiophene, oxadiazole, and chromenone moieties, which confer a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H12N2O3S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[5-(4-thiophen-3-ylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C21H12N2O3S/c24-21-17(11-15-3-1-2-4-18(15)25-21)20-23-22-19(26-20)14-7-5-13(6-8-14)16-9-10-27-12-16/h1-12H |
InChI Key |
NQZAFEYRNVERIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)C5=CSC=C5 |
Origin of Product |
United States |
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